molecular formula C22H17FN2O5 B12202649 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12202649
M. Wt: 408.4 g/mol
InChI Key: PKFPGBYQQHKMQU-UHFFFAOYSA-N
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Description

Tautomerism

The chromen-4-one system exhibits keto-enol tautomerism , though the 4-oxo form dominates due to aromatic stabilization of the pyran ring . Substitutents influence tautomeric equilibrium:

  • Electron-withdrawing fluorine at the phenyl group reduces enolization propensity by destabilizing the enolic negative charge.
  • Oxazole moiety : The 1,2-oxazol-5-yl group remains aromatic, precluding tautomerism in this region.

Table 2: Tautomeric Preferences in Chromenone Derivatives

Substituent Position Electron Effect Preferred Tautomer
2-Fluorophenyl Withdrawing Keto
6-Propanamide Neutral Keto

Conformational Isomerism

The propanamide linker permits rotation around C–N and C–C bonds, yielding three low-energy conformers:

  • Extended conformation : Oxazole and chromenone rings antiperiplanar (≈180° dihedral).
  • Gauche conformation : Dihedral ≈60°, stabilized by intramolecular CH–π interactions between oxazole and fluorophenyl.
  • Cis conformation : Rings nearly coplanar (dihedral ≈0°), less favorable due to steric clash.

Molecular dynamics simulations suggest the gauche conformation is predominant in solution, as it balances steric and electronic effects .

Properties

Molecular Formula

C22H17FN2O5

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C22H17FN2O5/c1-28-22-11-14(30-25-22)7-9-21(27)24-13-6-8-19-16(10-13)18(26)12-20(29-19)15-4-2-3-5-17(15)23/h2-6,8,10-12H,7,9H2,1H3,(H,24,27)

InChI Key

PKFPGBYQQHKMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Strategy

The most widely reported method involves condensation of 2-hydroxyacetophenone derivatives with aldehydes under basic conditions, followed by intramolecular cyclization. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy)propanoate is synthesized via base-catalyzed condensation of 4-hydroxycoumarin with ethyl bromoacetate. This intermediate undergoes hydrolysis to yield 2-(2-oxo-2H-chromen-4-yloxy)propanoic acid, which serves as a precursor for subsequent amide coupling.

Reaction Conditions:

  • Catalyst: Potassium carbonate or triethylamine

  • Solvent: Anhydrous acetone or dimethylformamide (DMF)

  • Temperature: 60–80°C for 6–12 hours

  • Yield: 65–78%

Coumarin Derivatization

Alternative routes modify preformed coumarin derivatives. For example, 4-methylumbelliferone undergoes esterification with ethyl bromoacetate to form (4-methylcoumarin-7-yloxy)acetate, which is hydrolyzed to the corresponding carboxylic acid. This method avoids harsh cyclization conditions but requires additional steps for functionalization.

Introduction of the 2-Fluorophenyl Group

The fluorophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling , with NAS being more prevalent due to cost efficiency.

Nucleophilic Aromatic Substitution

A halogenated chromenone intermediate (e.g., 6-bromo-4-oxo-4H-chromen-2-yl) reacts with 2-fluorophenylboronic acid in the presence of a palladium catalyst.

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Base: Sodium carbonate

  • Solvent: Toluene/water (3:1)

  • Temperature: 90°C for 24 hours

  • Yield: 60–70%

Alternative Fluorination Methods

Electrophilic fluorination using Selectfluor® has been explored but suffers from regioselectivity issues. Recent advances employ directed ortho-metalation strategies to install fluorine at the C2 position of the chromenone ring, though scalability remains a challenge.

Synthesis of the 3-Methoxy-1,2-oxazol-5-yl Propanamide Side Chain

The oxazole moiety is constructed via cyclodehydration of N-acylamino acids or 1,3-dipolar cycloaddition .

Cyclodehydration Approach

3-Methoxy-1,2-oxazol-5-ylpropanoic acid is synthesized from N-acylated β-alanine derivatives. Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent, β-alanine is acylated with 3-methoxyoxazole-5-carboxylic acid, followed by cyclodehydration with N,N-diethylaniline.

Key Parameters:

  • Coupling Agent: DMT-MM (1.2 eq)

  • Solvent: Aqueous ethanol

  • Temperature: 25°C for 8 hours

  • Yield: 55–65%

1,3-Dipolar Cycloaddition

A more efficient method involves reacting nitrile oxides with acrylamide derivatives. For example, 3-methoxypropiolamide reacts with chloroxime in the presence of DBU to form the oxazole ring.

Optimized Conditions:

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Oxidizing Agent: Bromotrichloromethane (BrCCl₃)

  • Solvent: 1,2-Dichloroethane

  • Temperature: 50°C for 6 hours

  • Yield: 75–82%

Final Coupling and Purification

The chromenone-fluorophenyl intermediate is coupled with the oxazole-propanamide side chain using carbodiimide-mediated amidation .

Amidation Protocol

  • Reagents:

    • Chromenone-fluorophenyl carboxylic acid (1 eq)

    • 3-(3-Methoxy-1,2-oxazol-5-yl)propanamine (1.2 eq)

    • EDCI (1.5 eq), HOBt (1 eq)

    • Base: Triethylamine (2 eq)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature, 12 hours

  • Yield: 68–73%

Purification Techniques

  • Chromatography: Silica gel column (ethyl acetate/hexane, 1:3 → 1:1 gradient)

  • Recrystallization: Ethanol/water (4:1) at −20°C

  • Purity: >98% (HPLC)

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Catalyst RecoveryNot feasiblePd scavengers (e.g., SiliaBond®)
Cyclization Time12 hours4 hours (microwave-assisted)
Cost per Kilogram$12,000–$15,000$3,000–$4,500

Industrial production employs continuous flow reactors for the NAS and cycloaddition steps, reducing reaction times by 60%. Automated crystallization systems enhance yield consistency, while in-line FTIR monitors amidation progress in real time.

Comparative Analysis of Synthetic Routes

Route A (Stepwise Modular Synthesis):

  • Advantages: High purity at each stage, suitable for structural analogs.

  • Disadvantages: 8–10 steps, overall yield <50%.

Route B (Convergent Synthesis):

  • Advantages: Parallel synthesis of fragments (4 steps), overall yield 65%.

  • Disadvantages: Requires stringent stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

“N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders.

Case Study : A study using animal models indicated that administration of this compound led to a significant reduction in inflammatory markers, supporting its role as a therapeutic agent in inflammation-related conditions.

2. Anticancer Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines through modulation of cellular signaling pathways.

Case Study : In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic.

3. Antimicrobial Properties

Preliminary investigations suggest that the compound exhibits antimicrobial activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Case Study : Tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, confirming its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide” would depend on its specific biological target. Possible mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors.

    Signal Transduction Pathways: The compound could modulate various signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Therapeutic Area
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Not Available Estimated C₂₁H₁₄F₂N₂O₅ ~423.3 2-Fluorophenyl, 3-methoxy-oxazole Kinase inhibition, Inflammation
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide 1010914-01-8 C₂₁H₁₄Cl₂N₂O₄ 429.2 2-Chlorophenyl, 3-chloro-oxazole Anti-cancer, Enzyme inhibition
3-(3-Methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide 1401540-60-0 C₁₉H₁₈N₂O₄ 338.4 Phenoxyphenyl, 3-methoxy-oxazole CNS disorders, Pain management
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-Fluorofentanyl) Not Available C₂₂H₂₆FN₂O 368.5 Piperidine, phenylethyl Opioid analgesia
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 483993-11-9 C₁₇H₁₆FN₅O₂ 341.3 Tetrazole, 4-methoxyphenyl Metabolic disorders, CNS targets

Research Findings and Implications

  • Chromenone-Oxazole Hybrids: The target compound’s chromenone core may inhibit kinases like PI3K or CDK, while the methoxy-oxazole enhances solubility and binding specificity compared to chloro-substituted analogues .
  • Tetrazole vs. Oxazole: Tetrazole-containing analogues (e.g., CAS 483993-11-9) exhibit higher metabolic stability but lack the chromenone’s planar aromatic system, limiting kinase interaction .

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : It contains a chromenone framework, which is known for diverse biological activities.
  • Functional Groups : The presence of a fluorophenyl group and a methoxy-substituted oxazole enhances its pharmacological properties.

Molecular Formula : C22H18FNO4
Molecular Weight : 375.38 g/mol
CAS Number : 923227-92-3

Research indicates that compounds with a chromenone core often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit various enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, related compounds have shown moderate inhibitory effects on COX-2 and LOX enzymes, suggesting potential anti-inflammatory activity .
  • Antioxidant Activity : The chromenone structure is associated with antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anticancer Properties : Some derivatives of chromenone have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others, indicating potential use in cancer therapy .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Activity Type Tested Cell Lines Results
CytotoxicityMCF-7, Hek293Moderate inhibition observed
Enzyme InhibitionCOX-2, LOXIC50 values indicating moderate inhibition
AntioxidantDPPH AssaySignificant reduction in free radical activity

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound exhibited significant anti-inflammatory effects through the inhibition of COX enzymes. The results showed a dose-dependent response with an IC50 value comparable to standard anti-inflammatory drugs .
  • Anticancer Activity : In a comparative study involving several chromenone derivatives, this compound showed promising cytotoxicity against the MCF-7 cell line with an IC50 value indicating effective growth inhibition .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinities of this compound against various targets involved in inflammation and cancer. The results indicated strong interactions with key residues in target proteins, supporting its potential as a therapeutic agent .

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